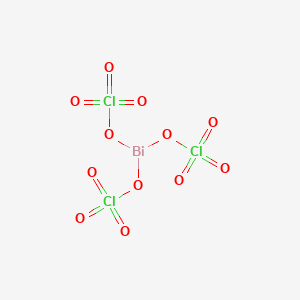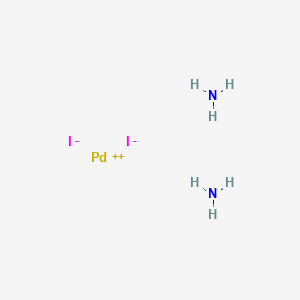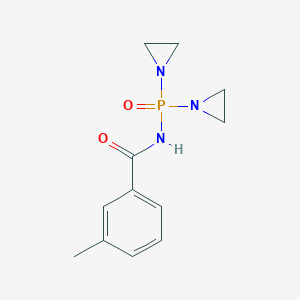
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzamide and contains two aziridine rings and a phosphinyl group. The unique structure of this compound makes it an interesting candidate for various research applications.
Mechanism Of Action
The mechanism of action of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- is not fully understood. However, it is believed that the compound works by inducing DNA damage and inhibiting DNA replication. This ultimately leads to the death of cancer cells.
Biochemical And Physiological Effects
Studies have shown that Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- can cause DNA damage and inhibit DNA replication in cancer cells. This leads to the death of cancer cells and can potentially be used as a treatment for cancer. However, the compound can also cause damage to healthy cells, which can lead to side effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- in lab experiments is its potent antitumor activity. The compound can be used to study the mechanisms of cancer cell death and to develop new cancer treatments. However, the compound can also cause damage to healthy cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-. One potential direction is to study the compound's effects on different types of cancer cells. Another direction is to develop new methods for delivering the compound to cancer cells, which can increase its effectiveness and reduce side effects. Additionally, researchers can investigate the potential use of this compound in combination with other cancer treatments to improve overall efficacy.
Synthesis Methods
The synthesis of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- involves the reaction of benzamide with two equivalents of aziridine and one equivalent of phosphorus trichloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting compound is then purified using column chromatography.
Scientific Research Applications
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of various cancer cell lines.
properties
CAS RN |
15044-93-6 |
|---|---|
Product Name |
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- |
Molecular Formula |
C12H16N3O2P |
Molecular Weight |
265.25 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-3-methylbenzamide |
InChI |
InChI=1S/C12H16N3O2P/c1-10-3-2-4-11(9-10)12(16)13-18(17,14-5-6-14)15-7-8-15/h2-4,9H,5-8H2,1H3,(H,13,16,17) |
InChI Key |
JFZNRSUAWLULBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
Other CAS RN |
15044-93-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



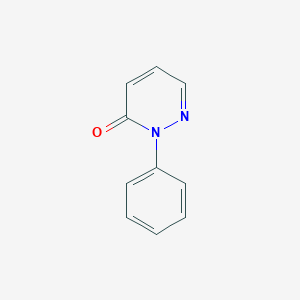
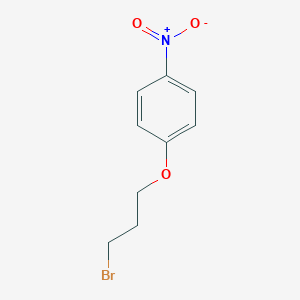

![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
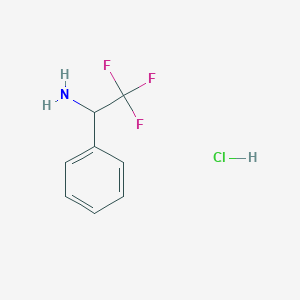
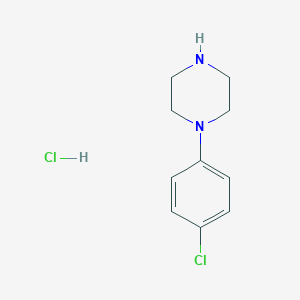
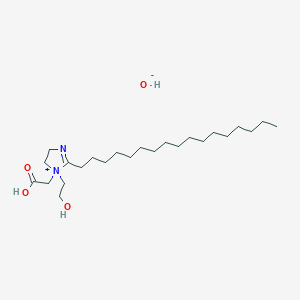
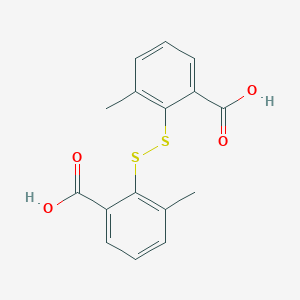
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)

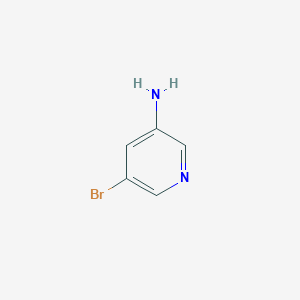
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
